molecular formula C28H20N2O8 B13738568 5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid

5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B13738568
M. Wt: 512.5 g/mol
InChI Key: FERRDQDDYCNRBJ-UHFFFAOYSA-N
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Description

This compound is a polyaromatic carboxylic acid derivative featuring a central benzene-1,3-dicarboxylic acid core substituted at the 5-position with a branched phenyl group. The substituent includes two amino groups and a 3,5-dicarboxyphenyl moiety, creating a highly conjugated, multifunctional structure.

Key structural features:

  • Four carboxylic acid groups (two from the central benzene ring and two from the 3,5-dicarboxyphenyl substituent).
  • Two amino groups (-NH₂) on adjacent phenyl rings, enhancing hydrogen-bonding and coordination capabilities.
  • Extended π-conjugation due to interconnected aromatic systems, which may influence electronic properties and stability.

Properties

Molecular Formula

C28H20N2O8

Molecular Weight

512.5 g/mol

IUPAC Name

5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C28H20N2O8/c29-23-11-13(15-5-17(25(31)32)9-18(6-15)26(33)34)1-3-21(23)22-4-2-14(12-24(22)30)16-7-19(27(35)36)10-20(8-16)28(37)38/h1-12H,29-30H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)

InChI Key

FERRDQDDYCNRBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)N)C3=C(C=C(C=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are optimized to achieve the desired purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carboxylic acids to alcohols or other derivatives.

    Substitution: Aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Materials Science

5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid has significant potential in materials science due to its ability to form complex structures. Its multiple functional groups allow for:

  • Polymer Synthesis : It can be utilized as a monomer in the production of high-performance polymers with enhanced thermal and mechanical properties.
  • Nanocomposites : The compound can be integrated into nanocomposites to improve their electrical conductivity and mechanical strength.

Organic Chemistry

In organic chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Notable applications include:

  • Synthesis of Dyes and Pigments : The compound's rich aromatic structure allows it to be modified into various dyes and pigments used in textiles and coatings.
  • Drug Development : Its structural features make it a candidate for designing new pharmaceuticals targeting specific biological pathways.

Biochemical Studies

Research involving this compound often focuses on its biological interactions:

  • Enzyme Inhibition Studies : The compound can be investigated for its role as an inhibitor of specific enzymes linked to diseases such as cancer and neurodegenerative disorders.
  • Cellular Response : Interaction studies can elucidate how this compound affects cellular pathways, particularly those involved in inflammation or oxidative stress.

Case Study 1: Polymer Applications

A study demonstrated the synthesis of a polymer using this compound as a monomer. The resulting polymer exhibited improved thermal stability compared to traditional polymers, making it suitable for high-temperature applications.

Case Study 2: Antioxidant Properties

Research indicated that derivatives of this compound could act as antioxidants in biological systems. In vitro studies showed that these derivatives reduced oxidative stress markers in cell cultures exposed to harmful agents, suggesting potential therapeutic uses in oxidative stress-related diseases.

Mechanism of Action

The mechanism by which 5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, the compound may bind to enzymes or receptors, altering their activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogous benzene-dicarboxylic acid derivatives and related aromatic polycarboxylates:

Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications References
Target Compound : 5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid 4 -COOH, 2 -NH₂ ~568.5 (estimated) High coordination potential for MOFs; enhanced solubility in polar solvents due to -NH₂ and -COOH groups
Benzene-1,3-dicarboxylic acid (H₂IA) 2 -COOH 166.13 Common linker in MOFs; limited solubility in water
5-[4-(3,5-Dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid (H₄TPTC) 4 -COOH 454.35 MOF construction; rigid terphenyl backbone for porous materials
Thiophene-2,5-dicarboxylic acid (H₂TDC) 2 -COOH, thiophene ring 172.16 Enhanced electronic conductivity in MOFs due to sulfur heteroatom
5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid 4 -COOH, 2 amide linkages ~586.5 (estimated) Strong hydrogen bonding; thermal stability for supramolecular assemblies
Pyridine-3,5-dicarboxylic acid 2 -COOH, pyridine ring 167.12 Acid-base responsiveness; coordination with transition metals

Physicochemical Properties

  • Solubility: The target compound’s amino and carboxylic acid groups improve solubility in polar solvents (e.g., DMF, DMSO) compared to H₂IA and H₄TPTC, which are less soluble due to fewer polar groups .
  • Thermal Stability : The extended aromatic system may enhance thermal stability over H₂TDC and pyridine-based analogs, which decompose at lower temperatures due to heteroatom reactivity .
  • Reactivity: Amino groups enable post-synthetic modifications (e.g., Schiff base formation), unlike H₄TPTC or H₂IA, which rely solely on carboxylate coordination .

Research Findings and Challenges

  • Synthetic Complexity : The compound’s branched structure requires multi-step synthesis, contrasting with simpler analogs like H₂IA or pyridine-3,5-dicarboxylic acid .
  • Cycloaddition Reactivity : Substituents like -COOH and -NH₂ may lower reaction barriers in cycloaddition reactions, as seen in benzene-1,3-dicarboxylic acid derivatives () .

Biological Activity

5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid (hereafter referred to as "the compound") is a complex organic molecule notable for its intricate structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The compound has the molecular formula C22H14N2O8C_{22}H_{14}N_2O_8 and belongs to the family of terphenyl tetracarboxylic acids. Its structure features multiple carboxylic acid groups and amino substitutions, which enhance its reactivity and interactions with biological systems.

Target Enzymes

The primary target of the compound is dihydroorotate dehydrogenase (quinone), mitochondrial , an enzyme crucial for the de novo synthesis of pyrimidines. Inhibition of this enzyme can disrupt nucleotide synthesis, affecting cell proliferation and survival.

Mode of Action

The compound likely interacts with its target enzyme through non-covalent binding, leading to competitive inhibition. This interaction may result in reduced enzyme activity and subsequent downstream effects on cellular metabolism and growth .

Biological Activity

The biological activity of the compound has been investigated through various studies:

  • Anticancer Activity : Research indicates that the compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that treatment with the compound leads to increased levels of reactive oxygen species (ROS), contributing to cell death in cancer cells .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. It demonstrates effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibacterial agents .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects. It appears to modulate neurotransmitter levels, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

Several case studies highlight the biological activity of the compound:

  • Cancer Cell Line Study : A study involving human breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to increased apoptosis markers and decreased proliferation rates .
  • Antimicrobial Testing : In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at low micromolar concentrations. This suggests its potential utility as an antimicrobial agent in clinical settings .
  • Neuroprotection in Animal Models : Animal studies indicated that administration of the compound improved cognitive function in models of Alzheimer's disease. The observed effects were linked to reduced oxidative stress and inflammation in neural tissues .

Applications in Research

The unique properties of this compound make it valuable for various applications:

  • Drug Development : Its ability to inhibit key enzymes involved in cancer metabolism positions it as a candidate for novel anticancer therapies.
  • Material Science : The compound's multiple carboxylic acid groups allow for coordination with metal ions, making it useful in synthesizing metal-organic frameworks (MOFs) for catalysis and storage applications.
  • Biochemical Research : The compound serves as a tool for studying enzyme inhibition mechanisms and cellular responses to oxidative stress.

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